molecular formula C18H22N2O3S B2910548 N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide CAS No. 954048-34-1

N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B2910548
CAS No.: 954048-34-1
M. Wt: 346.45
InChI Key: MCRSHBAGCQTEJQ-UHFFFAOYSA-N
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Description

N-[2-(2-Phenylmorpholin-4-yl)ethyl]benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzenesulfonamide group, a well-established pharmacophore known to confer potent enzyme inhibitory activity . This moiety is linked via an ethyl chain to a 2-phenylmorpholine group, a structural feature that can enhance solubility and influence interactions with biological targets . The 2-phenylmorpholine moiety also introduces a chiral center, which can be critical for stereoselective binding and activity . Benzenesulfonamide derivatives are extensively investigated for their ability to interact with a wide range of enzymes and receptors. They are recognized as key scaffolds for the development of inhibitors for enzymes such as carbonic anhydrase (CA) and receptor tyrosine kinases (RTKs) like TrkA . Research into analogous compounds has demonstrated potential applications in oncology, with some benzenesulfonamide analogs exhibiting promising anti-proliferative properties in glioblastoma (GBM) cell models by targeting TrkA receptors . The morpholine ring is a common feature in bioactive molecules and can contribute to a compound's pharmacokinetic profile . This product is provided For Research Use Only. It is intended for use in laboratory research, such as in vitro binding assays, enzyme inhibition studies, and as a building block in the synthesis of more complex molecules for structure-activity relationship (SAR) exploration. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-24(22,17-9-5-2-6-10-17)19-11-12-20-13-14-23-18(15-20)16-7-3-1-4-8-16/h1-10,18-19H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSHBAGCQTEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The phenylmorpholine moiety can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Morpholine Substituents

N-(2-Morpholin-4-ylethyl)benzenesulfonamide
  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • Molecular Weight : 270.35 g/mol
  • Key Differences : Lacks the 2-phenyl group on the morpholine ring.
  • Properties: Soluble in ethanol and DMSO; used as a pharmaceutical intermediate.
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
  • Molecular Weight : 390.24 g/mol
  • Key Differences : Contains chloro and nitro substituents on the aromatic rings.
  • Properties : Higher molecular weight and polar nitro group may enhance hydrogen bonding but reduce bioavailability.

Sulfonamides with Heterocyclic Modifications

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Molecular Formula : C₁₇H₁₇N₃O₄S₂
  • Molecular Weight : 399.46 g/mol
  • Key Differences : Incorporates a 5-methyloxazole ring instead of morpholine.
  • Research Findings : Exhibits antimicrobial activity, attributed to the oxazole moiety’s electron-withdrawing effects and planar structure.
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide
  • Molecular Formula: C₁₅H₁₄BrNO₃S
  • Molecular Weight : 376.25 g/mol
  • Key Differences : Bromoacetyl group introduces electrophilic reactivity, enabling covalent binding to targets.

Pharmacologically Active Sulfonamides

L755507 (β3-Adrenoceptor Agonist)
  • Molecular Formula : C₂₂H₂₈N₄O₅S
  • Molecular Weight : 460.54 g/mol
  • Key Differences: Hexylamino and hydroxyphenoxy substituents.
  • Research Findings: Activates β3-adrenoceptors via distinct signaling pathways; the hydroxyphenoxy group may enhance receptor selectivity.
Bensulide (Herbicide)
  • Molecular Formula: C₁₄H₂₄NO₄P₂S₃
  • Molecular Weight : 463.48 g/mol
  • Key Differences : Contains dithiophosphate and mercaptoethyl groups.
  • Applications : Used in agriculture due to its thiophosphate moiety, which inhibits lipid synthesis.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Use Reference
N-[2-(2-Phenylmorpholin-4-yl)ethyl]benzenesulfonamide 358.45 2-Phenylmorpholine, ethyl Not reported (structural analog)
N-(2-Morpholin-4-ylethyl)benzenesulfonamide 270.35 Morpholine, ethyl Pharmaceutical intermediate
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 399.46 5-Methyloxazole Antimicrobial
L755507 460.54 Hexylamino, hydroxyphenoxy β3-Adrenoceptor agonist
Bensulide 463.48 Dithiophosphate, mercaptoethyl Herbicide

Biological Activity

N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of the morpholine ring may also contribute to its binding affinity and specificity.

This compound interacts with various molecular targets, potentially inhibiting enzyme activity or altering receptor functions. The sulfonamide moiety plays a crucial role in these interactions, as it can form hydrogen bonds with active sites on enzymes, thereby modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth through targeting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated promising results, particularly in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and other cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth by targeting dihydropteroate synthase
Anti-inflammatoryPotential therapeutic applications in inflammatory conditions
AnticancerCytotoxic effects against MCF-7 and other cancer cell lines; IC50 values indicate effectiveness

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, the compound was tested against multiple cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells. This suggests a strong potential for further development as an anticancer agent .

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-70.65
HeLa1.50
CaCo-22.41

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